2-Dimethylamino-isonicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods, including electroorganic synthesis and condensation reactions. For instance, the synthesis of 6-aminonicotinic acid is achieved by electrochemical hydrogenation and carboxylation processes . Another related synthesis is the production of diorganotin bromides, which involves intramolecular coordination . Additionally, substituted 2-amino isonicotinic acids can be synthesized through a one-pot process that is reminiscent of the Guareschi-Thorpe Condensation, indicating a potential pathway for the synthesis of 2-dimethylamino-isonicotinic acid .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-aminonicotinic acid, has been studied using experimental techniques like UV-vis and FT-IR spectroscopy, as well as theoretical methods like DFT calculations . These studies provide detailed information on the geometrical parameters, vibrational frequencies, and molecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-dimethylamino-isonicotinic acid. However, the synthesis methods and molecular structure analyses of related compounds suggest that they can participate in various chemical reactions, including intramolecular coordination and decarboxylation processes . These reactions are important for the functionalization and further derivatization of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through spectroscopic measurements and theoretical calculations. For example, the solubility behavior of diorganotin bromides in different solvents has been characterized, and their dissociation in water has been quantified . The thermodynamic properties, charge transfer characteristics, and molecular electrostatic potential of 2-aminonicotinic acid have also been calculated, providing insights into the reactivity and interaction potential of these compounds .
Scientific Research Applications
Synthesis and Chemical Applications
- 2-Dimethylamino-isonicotinic acid and related compounds have been utilized in various chemical syntheses. For instance, its use in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, demonstrates its utility in the creation of complex chemical structures (Huo, Kosugi, & Yamamoto, 2008).
- Additionally, these compounds have been explored for their potential in the construction of metal-organic coordination networks, particularly for applications in fluorescence probing and studies of membrane diffusion and dynamics (Yuan & Liu, 2005).
Material Science and Engineering
- In the field of material science, derivatives of 2-Dimethylamino-isonicotinic acid have been employed in the development of new engineering polymers with N-basic side groups, such as pyridine and dimethylamino groups. These polymers show promise in applications like acid–base polymer blend membranes (Kerres & Ullrich, 2001).
Biomedical and Pharmaceutical Research
- In biomedical research, compounds related to 2-Dimethylamino-isonicotinic acid have been synthesized and investigated for their potential therapeutic properties. For instance, trioxane dimers derived from isonicotinic acid have shown significant antimalarial and anticancer efficacy in rodent models (Posner et al., 2004).
- Additionally, specific isonicotinic acid derivatives have been explored as corrosion inhibitors, indicating their potential utility in industrial applications (Singh et al., 2016).
Future Directions
properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSLUVHHJGCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424431 | |
Record name | 2-Dimethylamino-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-isonicotinic acid | |
CAS RN |
77314-81-9 | |
Record name | 2-Dimethylamino-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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